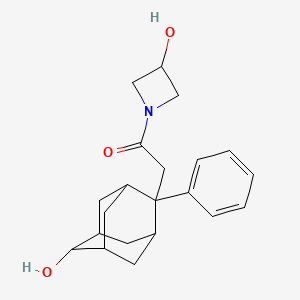

(R)-BMS-816336

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c23-18-11-22(12-18)19(24)10-21(15-4-2-1-3-5-15)16-6-13-7-17(21)9-14(8-16)20(13)25/h1-5,13-14,16-18,20,23,25H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAZMUGLOXGVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009583-20-3, 1009365-98-3 | |

| Record name | BMS 816336 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009583203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-816336 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009365983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-816336 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLF8J24L87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of (R)-BMS-816336: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document details the core mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting Glucocorticoid Metabolism

This compound exerts its therapeutic effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of glucocorticoid metabolism, responsible for the conversion of inactive cortisone to active cortisol within target tissues.[1][2] By blocking this conversion, this compound effectively reduces intracellular concentrations of cortisol, thereby mitigating the downstream effects of excessive glucocorticoid signaling. This targeted approach is particularly relevant in the context of metabolic disorders, where elevated local cortisol levels are implicated in the pathogenesis of insulin resistance, obesity, and type 2 diabetes.[3][4][5]

The primary therapeutic hypothesis is that by reducing tissue-specific cortisol levels, particularly in adipose and hepatic tissues, this compound can improve insulin sensitivity and glucose homeostasis.[1][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its related compounds.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against 11β-HSD1

| Compound | Target | Species | IC50 (nM) | Selectivity vs. 11β-HSD2 |

| This compound | 11β-HSD1 | Human | 14.5[6] | >10,000-fold |

| 11β-HSD1 | Mouse | 50.3[6] | Not Reported | |

| 11β-HSD1 | Cynomolgus Monkey | 16[6] | Not Reported | |

| BMS-816336 (racemate) | 11β-HSD1 | Human | 3.0[7] | >10,000-fold |

| 11β-HSD1 | Mouse | Not Reported | Not Reported | |

| (Rac)-BMS-816336 | 11β-HSD1 | Human | 10[8] | Not Reported |

| 11β-HSD1 | Mouse | 68[8] | Not Reported |

Table 2: In Vivo Pharmacodynamic Activity of BMS-816336

| Species | Model | Endpoint | ED50 |

| Cynomolgus Monkey | Not Specified | Not Specified | 0.12 mg/kg |

| Mouse | Diet-Induced Obese (DIO) | Not Specified | 8.6 mg/kg[7] |

Experimental Protocols

The following are representative, detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established scientific literature and are intended to provide a framework for similar investigations.

In Vitro 11β-HSD1 Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Glucose-6-phosphate (for NADPH regeneration)

-

Glucose-6-phosphate dehydrogenase (for NADPH regeneration)

-

Test compound (this compound)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

Stop solution (e.g., glycyrrhetinic acid)

-

Detection reagents (e.g., cortisol-specific antibody and a labeled secondary detection molecule for homogeneous time-resolved fluorescence - HTRF)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Prepare an enzyme master mix containing recombinant 11β-HSD1, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in assay buffer.

-

Add the enzyme master mix to the wells containing the test compound.

-

Initiate the enzymatic reaction by adding the substrate, cortisone.

-

Incubate the plate at 37°C for a defined period (e.g., 25 minutes).[9]

-

Stop the reaction by adding the stop solution.

-

Add the detection reagents (e.g., anti-cortisol cryptate and cortisol-XL665 for HTRF) and incubate at room temperature for a specified time (e.g., 2 hours).[9]

-

Read the plate using a suitable plate reader (e.g., HTRF-compatible reader).

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Pharmacodynamics Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a general procedure to evaluate the in vivo efficacy of a test compound in a mouse model of diet-induced obesity.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD; e.g., 45-60% kcal from fat)

-

Standard chow diet

-

Test compound (this compound)

-

Vehicle for dosing

-

Equipment for oral gavage

-

Blood collection supplies

-

Analytical equipment for measuring relevant biomarkers (e.g., glucose, insulin, cortisol)

Procedure:

-

Induce obesity in a cohort of male C57BL/6J mice by feeding them a high-fat diet for a specified period (e.g., 8-16 weeks). A control group is maintained on a standard chow diet.[10][11]

-

Monitor body weight and food intake regularly to confirm the development of obesity.

-

Randomize the obese mice into treatment and vehicle control groups.

-

Administer the test compound or vehicle orally once daily for the duration of the study.

-

Monitor body weight and food intake daily.

-

At specified time points during the study, perform an oral glucose tolerance test (OGTT) to assess glucose homeostasis.[12] This involves fasting the mice, administering a bolus of glucose via oral gavage, and measuring blood glucose levels at various time points post-administration.

-

At the end of the study, collect terminal blood samples for analysis of plasma insulin, lipids, and drug concentration.

-

Collect tissues of interest (e.g., liver, adipose tissue) for ex vivo analysis of 11β-HSD1 activity to confirm target engagement. This can be done by measuring the conversion of radiolabeled cortisone to cortisol.[9]

-

Analyze the data to determine the effect of the test compound on body weight, glucose tolerance, and other metabolic parameters.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of 11β-HSD1 Inhibition

Caption: Inhibition of 11β-HSD1 by this compound blocks cortisol production.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing the in vivo efficacy of this compound.

Clinical Development Overview

This compound has been evaluated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetic profile in healthy subjects. A key study, identified by the clinical trial identifier NCT00979368, was a single ascending dose study in healthy male volunteers.[5][13] The primary objectives of such studies are to determine the maximum tolerated dose and to characterize how the drug is absorbed, distributed, metabolized, and excreted by the human body. The successful completion of these early-phase trials is a critical step in the further development of this compound as a potential therapeutic agent for metabolic diseases.

References

- 1. Molecular Mechanisms of Glucocorticoid-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cortisol - Wikipedia [en.wikipedia.org]

- 3. The Cortisol & Insulin Connection (& How To Manage Stress) [rupahealth.com]

- 4. veri.co [veri.co]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diet-induced obese mice develop peripheral, but not central, resistance to leptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics (PK), Pharmacodynamics (PD) and Integrated PK/PD Modeling of a Novel Long Acting FGF21 Clinical Candidate PF-05231023 in Diet-Induced Obese and Leptin-Deficient Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]

The Discovery and Synthesis of (R)-BMS-816336: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BMS-816336 is the (R,R)-enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The 11β-HSD1 enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, and its inhibition is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and for conditions associated with excess glucocorticoid activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

Discovery and Rationale

The discovery of BMS-816336 and its enantiomer, this compound, stemmed from a lead optimization program targeting novel inhibitors of 11β-HSD1. The core of the molecule is a hydroxy-substituted adamantyl acetamide structure. The desired clinical candidate, BMS-816336, is the (2S,6S)-enantiomer, which exhibits high potency and selectivity for 11β-HSD1.[1] However, characterization of the (2R,6R)-enantiomer, this compound, was crucial for understanding the stereochemical requirements for potent inhibition of the enzyme.

Lead Optimization Strategy

The development of the adamantyl acetamide scaffold was the result of a systematic exploration of various chemical motifs to achieve high potency, selectivity, and favorable pharmacokinetic properties. The process likely involved iterative cycles of design, synthesis, and biological testing to refine the structure-activity relationship (SAR).

Synthesis of this compound

A specific, detailed enantioselective synthesis for this compound is not extensively described in the primary literature, which focuses on the clinically investigated (S,S)-enantiomer. However, a synthetic route can be proposed based on the synthesis of the racemic mixture followed by chiral separation.

Racemic Synthesis

The synthesis of the racemic compound involves a multi-step process starting from commercially available materials. The key steps include the formation of the adamantane core, followed by coupling with the azetidine moiety.

Chiral Separation

The enantiomers of the racemic mixture can be separated using chiral chromatography. While the primary literature focuses on isolating the (S,S)-enantiomer, the same principle applies to the isolation of the (R,R)-enantiomer.

Biological Activity and Data

This compound is a potent inhibitor of 11β-HSD1 across multiple species, although it is less potent than its (S,S)-enantiomer, BMS-816336.

In Vitro Inhibition of 11β-HSD1

The inhibitory activity of this compound was determined using in vitro enzyme assays.

| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Cynomolgus Monkey 11β-HSD1 IC50 (nM) |

| This compound | 14.5 | 50.3 | 16 |

| BMS-816336 ((S,S)-enantiomer) | 3.0 | Not Reported | Not Reported |

Data sourced from MedChemExpress and DC Chemicals, citing Ye et al., 2017.

Pharmacokinetics and In Vivo Efficacy

Detailed pharmacokinetic and in vivo efficacy data for this compound are not publicly available. The focus of preclinical and clinical development has been on the more potent (S,S)-enantiomer, BMS-816336. For BMS-816336, it is orally bioavailable in preclinical species, with a predicted short half-life in humans.[1] A safety and tolerability study of single oral doses of BMS-816336 has been completed in healthy male subjects.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of the glucocorticoid activation pathway within target tissues.

The 11β-HSD1 Signaling Pathway

11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol (corticosterone in rodents) in a variety of tissues, including the liver, adipose tissue, and the brain. This intracellular amplification of glucocorticoid signaling can contribute to the pathophysiology of metabolic and inflammatory diseases.

Experimental Protocols

Proposed Synthesis of Racemic BMS-816336

A detailed experimental protocol for the synthesis of this compound is not available. The following is a generalized protocol for the synthesis of the racemic mixture, based on the procedures for similar compounds.

Step 1: Synthesis of the Adamantane Intermediate This step would involve the construction of the 2-phenyl-2,6-dihydroxyadamantane core. This is a complex multi-step synthesis likely starting from adamantane or a substituted adamantane precursor.

Step 2: Coupling with the Azetidine Moiety The dihydroxyadamantane intermediate is then coupled with a protected 3-hydroxyazetidine derivative. This is typically achieved via an amide bond formation reaction.

Step 3: Deprotection and Purification The final step involves the removal of any protecting groups and purification of the racemic product by chromatography.

Chiral Separation

The racemic mixture is subjected to chiral High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.

-

Column: A chiral stationary phase column (e.g., Chiralpak AD-H).

-

Mobile Phase: A mixture of hexane and a polar organic solvent such as ethanol or isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.

-

Detection: UV detection at an appropriate wavelength.

The fractions corresponding to the two enantiomers are collected separately, and the solvent is removed to yield the pure enantiomers.

11β-HSD1 Inhibition Assay

The in vitro inhibitory activity of this compound against 11β-HSD1 can be determined using a biochemical assay.

-

Enzyme Source: Recombinant human, mouse, or cynomolgus monkey 11β-HSD1.

-

Substrate: Cortisone.

-

Cofactor: NADPH.

-

Assay Principle: The assay measures the conversion of cortisone to cortisol. This can be quantified using various methods, such as scintillation proximity assay (SPA) with a tritiated substrate, or by LC-MS/MS analysis of the product.

-

Procedure: The enzyme is incubated with the substrate, cofactor, and varying concentrations of the inhibitor. The amount of product formed is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of 11β-HSD1, albeit with lower potency than its corresponding (S,S)-enantiomer. The discovery and characterization of both enantiomers have been instrumental in defining the stereochemical requirements for high-affinity binding to the 11β-HSD1 enzyme. While the clinical development has focused on the more active enantiomer, the data and synthetic strategies outlined in this guide provide a valuable resource for researchers in the field of metabolic and inflammatory diseases. The continued exploration of 11β-HSD1 inhibitors holds promise for the development of novel therapeutics.

References

An In-depth Technical Guide to (R)-BMS-816336: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and pharmacological profile of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound is a novel, orally active small molecule. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one[1] |

| CAS Number | 1009583-83-8[2] |

| Chemical Formula | C₂₁H₂₇NO₃[1] |

| SMILES | C1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)c5ccccc5 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 341.44 g/mol | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO. In a formulation of 10% DMSO and 90% corn oil, the solubility is ≥ 7.5 mg/mL (21.97 mM). In a formulation of 10% DMSO and 90% (20% SBE-β-CD in saline), the solubility is also ≥ 7.5 mg/mL (21.97 mM). | [2] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] 11β-HSD1 is an enzyme that primarily acts as a reductase in target tissues, converting inactive cortisone to active cortisol. This local activation of glucocorticoids can then lead to the activation of the glucocorticoid receptor (GR), which in turn modulates the transcription of various genes. By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids, thereby mitigating their downstream effects.

The signaling pathway of 11β-HSD1 involves the conversion of cortisone to cortisol, which then binds to the glucocorticoid receptor. This complex translocates to the nucleus and acts as a transcription factor, influencing the expression of genes involved in various processes, including metabolism and inflammation.

Pharmacological Properties

This compound has demonstrated potent and selective inhibition of 11β-HSD1 across different species.

In Vitro Potency

Table 3: In Vitro Inhibitory Activity of this compound

| Target | Species | IC₅₀ (nM) |

| 11β-HSD1 | Human | 14.5[4] |

| 11β-HSD1 | Mouse | 50.3[4] |

| 11β-HSD1 | Cynomolgus Monkey | 16[4] |

Pharmacokinetics

Pharmacokinetic data for this compound from preclinical studies are limited in the public domain. A Phase 1 clinical trial (NCT00979368) has been completed to evaluate the safety, tolerability, and pharmacokinetics of single oral doses in healthy male subjects; however, the results have not yet been publicly released.

Table 4: Preclinical Pharmacokinetic Profile of this compound

| Species | Parameter | Value |

| Rat, Dog, Cynomolgus Monkey | Oral Bioavailability (%F) | 20 - 72% |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies relevant to the evaluation of this compound.

In Vitro 11β-HSD1 Inhibition Assay

A common method to determine the in vitro potency of 11β-HSD1 inhibitors is a cell-free enzymatic assay.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Reagents and Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate)

-

Cortisol labeled with an acceptor fluorophore (e.g., d2)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound (this compound) at various concentrations

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions, recombinant 11β-HSD1 enzyme, and NADPH.

-

Initiate the enzymatic reaction by adding the substrate, cortisone.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the HTRF detection reagents (anti-cortisol antibody-cryptate and cortisol-d2).

-

Incubate at room temperature for a specified period to allow for antibody-antigen binding.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at the emission wavelengths of the donor and acceptor fluorophores.

-

The ratio of the acceptor to donor fluorescence is proportional to the amount of cortisol produced.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and validation of 11β-HSD1 inhibitors.

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 with promising therapeutic potential. Its ability to modulate local glucocorticoid levels in tissues makes it an interesting candidate for the treatment of metabolic diseases. Further disclosure of data from clinical trials will be crucial in fully elucidating its clinical efficacy and safety profile.

References

(R)-BMS-816336: A Technical Guide to a Novel 11β-HSD1 Inhibitor

CAS Number: 1009583-83-8

This technical guide provides an in-depth overview of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glucocorticoid metabolism.

Introduction

This compound is the (R)-enantiomer of BMS-816336, a clinical candidate developed for the treatment of type 2 diabetes and other metabolic disorders. Its mechanism of action centers on the inhibition of 11β-HSD1, an enzyme crucial for the intracellular regeneration of active cortisol from inactive cortisone. By blocking this enzyme, this compound effectively reduces local cortisol concentrations in key metabolic tissues, such as the liver and adipose tissue, thereby mitigating the detrimental effects of excess glucocorticoid signaling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1009583-83-8 |

| Molecular Formula | C₂₁H₂₇NO₃ |

| Molecular Weight | 341.44 g/mol |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the 11β-HSD1 enzyme. This enzyme is a key component of the glucocorticoid signaling pathway, which plays a central role in regulating metabolism, inflammation, and stress response.

The signaling pathway begins with the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal cortex to promote the synthesis and release of cortisol. While circulating cortisol levels are tightly regulated, intracellular cortisol concentrations can be amplified by the action of 11β-HSD1, which converts inactive cortisone into active cortisol. This localized increase in cortisol can lead to insulin resistance, increased glucose production, and fat accumulation, contributing to the pathophysiology of metabolic syndrome.

By inhibiting 11β-HSD1, this compound blocks this intracellular cortisol amplification, leading to improved insulin sensitivity and a better metabolic profile.

Figure 1. Mechanism of action of this compound in the cortisol signaling pathway.

Preclinical Data

In Vitro Potency

This compound has demonstrated potent inhibitory activity against 11β-HSD1 from multiple species. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Species | IC₅₀ (nM) |

| Human | 14.5[1] |

| Mouse | 50.3[1] |

| Cynomolgus Monkey | 16[1] |

In Vivo Efficacy

The in vivo efficacy of the racemate, BMS-816336, has been evaluated in diet-induced obese (DIO) mice. Oral administration of BMS-816336 resulted in a dose-dependent reduction in blood glucose levels.

Experimental Protocols

11β-HSD1 Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro potency of inhibitors against 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

This compound or other test compounds

-

96-well microplates

-

Plate reader capable of measuring absorbance or fluorescence

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of test concentrations.

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.

-

Initiate the enzymatic reaction by adding the 11β-HSD1 enzyme and cortisone.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a quenching agent).

-

Quantify the amount of cortisol produced. This can be done using various methods, such as ELISA, HPLC, or a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Figure 2. Experimental workflow for the 11β-HSD1 enzyme inhibition assay.

Diet-Induced Obesity (DIO) Mouse Model (Representative Protocol)

This protocol outlines a general procedure for inducing obesity in mice to test the efficacy of anti-diabetic compounds.

Materials:

-

Male C57BL/6J mice (or other appropriate strain)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound formulation for oral administration

-

Vehicle control

-

Equipment for monitoring body weight, food intake, and blood glucose

Procedure:

-

Acclimate mice to the housing facility for at least one week.

-

Randomize mice into two groups: one to receive the HFD and the other to receive the standard chow diet.

-

Feed the mice their respective diets for a period sufficient to induce obesity and insulin resistance in the HFD group (typically 8-12 weeks).

-

Once the DIO phenotype is established, randomize the HFD-fed mice into treatment groups (e.g., vehicle control, different doses of this compound).

-

Administer the test compound or vehicle orally on a daily basis for the duration of the study (e.g., 2-4 weeks).

-

Monitor body weight, food intake, and fasting blood glucose levels regularly throughout the treatment period.

-

At the end of the study, additional endpoints can be assessed, such as glucose tolerance tests, insulin tolerance tests, and analysis of plasma and tissue biomarkers.

Pharmacokinetic Study in Cynomolgus Monkeys (Representative Protocol)

This protocol provides a general framework for assessing the pharmacokinetic properties of a test compound in non-human primates.

Materials:

-

Male or female cynomolgus monkeys

-

This compound formulation for intravenous (IV) and oral (PO) administration

-

Equipment for blood sample collection

-

Analytical instrumentation for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Fast the animals overnight prior to dosing.

-

For IV administration, administer a single bolus dose of this compound into a saphenous vein.

-

For PO administration, deliver the compound via oral gavage.

-

Collect blood samples at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Process the blood samples to obtain plasma and store frozen until analysis.

-

Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.

-

Calculate key pharmacokinetic parameters, such as clearance, volume of distribution, half-life, and oral bioavailability, using appropriate software.

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 with a promising preclinical profile for the treatment of type 2 diabetes and other metabolic disorders. Its mechanism of action, targeting the intracellular production of cortisol, offers a novel therapeutic approach to managing the complex pathophysiology of these diseases. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential in humans.

References

In-Depth Technical Guide: (R)-BMS-816336

For Researchers, Scientists, and Drug Development Professionals

Core Summary

(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial in the tissue-specific regulation of glucocorticoids. By blocking the conversion of inactive cortisone to active cortisol within cells, this compound presents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and other conditions associated with glucocorticoid excess. This document provides a comprehensive overview of the chemical properties, mechanism of action, and available preclinical data for this compound.

Chemical Identity

The precise chemical structure of this compound, including its stereochemistry, is critical for its biological activity.

IUPAC Name: 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one[1][2]

| Identifier | Value |

| Molecular Formula | C₂₁H₂₇NO₃ |

| Molecular Weight | 341.45 g/mol |

| CAS Number | 1009583-83-8 |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the selective inhibition of the 11β-HSD1 enzyme. This enzyme is a key component of the intracellular glucocorticoid signaling pathway.

11β-HSD1 Signaling Pathway:

11β-HSD1 is primarily a reductase in vivo, utilizing NADPH as a cofactor to convert inactive cortisone (in humans) or 11-dehydrocorticosterone (in rodents) to their active forms, cortisol and corticosterone, respectively. These active glucocorticoids then bind to the glucocorticoid receptor (GR), leading to the transcription of target genes that regulate a wide array of physiological processes, including glucose metabolism, lipid metabolism, and inflammation.

The activity of 11β-HSD1 is influenced by various signaling pathways, including those involving NF-κB and activator protein-1. Pro-inflammatory cytokines such as TNFα and IL-1β can up-regulate 11β-HSD1 expression in various cell types.

Below is a diagram illustrating the core mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Preclinical Data

This compound has demonstrated potent and selective inhibition of 11β-HSD1 in various preclinical models.

In Vitro Potency

The inhibitory activity of this compound against 11β-HSD1 has been quantified across different species.

| Species | IC₅₀ (nM) |

| Human | 14.5[3][4] |

| Mouse | 50.3[3][4] |

| Cynomolgus Monkey | 16[3][4] |

In Vivo Pharmacodynamics

The in vivo efficacy of this compound has been evaluated in animal models.

| Species | ED₅₀ (mg/kg) |

| Cynomolgus Monkey | 0.13 |

| DIO (Diet-Induced Obese) Mice | Not specified |

Pharmacokinetics

This compound is orally bioavailable in preclinical species. Further details on its pharmacokinetic profile, such as half-life, clearance, and volume of distribution, are not yet publicly available.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary, the following outlines general methodologies for key assays used in the evaluation of 11β-HSD1 inhibitors.

11β-HSD1 Inhibition Assay (General Protocol)

This in vitro assay is designed to determine the concentration of an inhibitor required to reduce the activity of the 11β-HSD1 enzyme by 50% (IC₅₀).

Workflow Diagram:

References

- 1. academic.oup.com [academic.oup.com]

- 2. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

(R)-BMS-816336 molecular weight

An In-depth Technical Guide to (R)-BMS-816336

Core Subject: this compound

This compound is a potent and orally active small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol.[3][4] By inhibiting 11β-HSD1, this compound and its related compounds effectively reduce the localized concentration of cortisol in tissues where the enzyme is expressed, such as adipose tissue and the liver.[3][5] This mechanism of action gives it therapeutic potential in the treatment of metabolic diseases, including type 2 diabetes and metabolic syndrome.[6][7]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C21H27NO3 |

| Molecular Weight | 341.44 g/mol [1][2] |

| CAS Number | 1009583-83-8[1][2] |

Quantitative Biological Data

The inhibitory activity of this compound and its related compound, BMS-816336, has been characterized across multiple species and cellular contexts. The following table summarizes key quantitative data.

| Compound | Parameter | Species/Cell Line | Value |

| This compound | IC50 | Human 11β-HSD1 | 14.5 nM[1][2] |

| IC50 | Mouse 11β-HSD1 | 50.3 nM[1][2] | |

| IC50 | Cynomolgus Monkey 11β-HSD1 | 16 nM[1][2] | |

| BMS-816336 | IC50 | Human 11β-HSD1 | 3.0 nM[6][8] |

| IC50 | HEK cells | 37.3 nM | |

| IC50 | 3T3L1 cells | 28.6 nM | |

| ED50 | Cynomolgus Monkeys | 0.12 mg/kg[7] | |

| ED50 | Diet-Induced Obese (DIO) Mice | 8.6 mg/kg | |

| Plasma EC50 | DIO Mice | 0.85 µM |

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the activity of BMS-816336 and its related compounds.

In Vitro 11β-HSD1 Inhibition Assay

The potency of this compound and BMS-816336 against 11β-HSD1 is determined using an in vitro enzymatic assay. A common method involves the use of human embryonic kidney (HEK-293) cells that are stably transfected to express human 11β-HSD1.

-

Cell Culture and Lysate Preparation: HEK-293 cells expressing 11β-HSD1 are cultured under standard conditions. The cells are harvested and lysed to release the enzyme.

-

Enzymatic Reaction: The cell lysate containing 11β-HSD1 is incubated with a specific concentration of the substrate (e.g., cortisone) and the cofactor NADPH.

-

Inhibitor Addition: Varying concentrations of the test compound, such as this compound, are added to the reaction mixture.

-

Quantification of Cortisol Production: The reaction is allowed to proceed for a set period, after which the amount of cortisol produced is quantified. This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in cortisol production is determined as the IC50 value.

In Vivo Pharmacodynamic Studies in Cynomolgus Monkeys

To assess the in vivo efficacy of these compounds, pharmacodynamic studies are conducted in animal models.

-

Animal Model: Cynomolgus monkeys are often used as a relevant preclinical model.

-

Compound Administration: BMS-816336 is administered orally to the monkeys at various doses.

-

Cortisone Challenge: To measure the inhibition of 11β-HSD1 in vivo, a cortisone challenge is administered. This involves giving an oral dose of cortisone to the animals.

-

Blood Sampling and Analysis: Blood samples are collected at multiple time points after the cortisone challenge. The plasma concentrations of cortisol and cortisone are measured using LC-MS/MS.

-

ED50 Calculation: The dose of BMS-816336 that causes a 50% inhibition of the conversion of cortisone to cortisol is determined as the effective dose (ED50).[7]

Signaling Pathways and Mechanisms

11β-HSD1-Mediated Glucocorticoid Activation

This compound exerts its effects by inhibiting the 11β-HSD1 enzyme, which is located in the endoplasmic reticulum.[5] The enzyme utilizes NADPH as a cofactor, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH).[4] The inhibition of 11β-HSD1 by this compound blocks the conversion of inactive cortisone to active cortisol, thereby reducing the activation of the glucocorticoid receptor (GR).

Caption: Mechanism of this compound action on glucocorticoid activation.

Regulation of 11β-HSD1 Expression

The expression of the gene encoding 11β-HSD1 (HSD11B1) is regulated by various factors, including proinflammatory cytokines. In inflammatory states, cytokines like TNF-α and IL-1β can upregulate 11β-HSD1 expression through the activation of transcription factors such as NF-κB and C/EBPβ.[9][10]

Caption: Proinflammatory regulation of 11β-HSD1 expression.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BMS-816336|CAS 1009583-20-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]

- 9. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

(R)-BMS-816336: A Selective 11β-HSD1 Inhibitor for Glucocorticoid Modulation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-BMS-816336 is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid signaling in key metabolic tissues, including the liver and adipose tissue. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of various metabolic disorders, most notably type 2 diabetes and the metabolic syndrome. Developed by Bristol Myers Squibb, this compound has emerged as a promising therapeutic candidate due to its high potency, selectivity, and favorable preclinical pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and the methodologies employed in its evaluation.

Introduction to 11β-HSD1 and its Role in Disease

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor regulation of glucocorticoid action.[1][2] It is a bidirectional enzyme, but in vivo, it primarily functions as a reductase, converting inactive cortisone to the biologically active glucocorticoid, cortisol, thereby amplifying local glucocorticoid concentrations.[3][4] This tissue-specific regulation of cortisol levels is critical for maintaining metabolic homeostasis.

The expression of 11β-HSD1 is particularly high in metabolic tissues such as the liver and adipose tissue.[3] In these tissues, excessive glucocorticoid activity can lead to insulin resistance, increased glucose production, and adipocyte differentiation, all of which are hallmark features of the metabolic syndrome and type 2 diabetes.[5][6] Consequently, the selective inhibition of 11β-HSD1 has been identified as a promising therapeutic strategy to mitigate the detrimental effects of excess glucocorticoids in these tissues without causing systemic glucocorticoid deficiency.[2][6]

This compound: A Potent and Selective 11β-HSD1 Inhibitor

This compound is a novel, orally active small molecule inhibitor of 11β-HSD1.[7] It is the (R)-enantiomer of the racemate BMS-816336. The compound exhibits high potency and exceptional selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for avoiding adverse effects related to mineralocorticoid excess.[7]

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol in target tissues. The decreased local cortisol levels lead to a reduction in glucocorticoid receptor activation and a subsequent amelioration of the downstream pathophysiological effects of glucocorticoid excess, such as insulin resistance and dyslipidemia.

Caption: Inhibition of cortisol production by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound and its related compounds.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | Species | IC50 (nM) | Selectivity vs. 11β-HSD2 | Reference |

| This compound | 11β-HSD1 | Human | 14.5 | >10,000-fold | [7] |

| 11β-HSD1 | Mouse | 50.3 | - | [7] | |

| 11β-HSD1 | Cynomolgus Monkey | 16 | - | [7] | |

| BMS-816336 (racemate) | 11β-HSD1 | Human | 3.0 | >10,000-fold | [7] |

| BMS-770767 | 11β-HSD1 | Human | 2.5 | - | [1] |

| 11β-HSD1 | Mouse | 143 | - | [1] | |

| 11β-HSD1 | Cynomolgus Monkey | 5.7 | - | [1] |

Table 2: In Vivo Pharmacodynamics and Pharmacokinetics

| Compound | Species | Model | Parameter | Value | Reference |

| BMS-816336 | Cynomolgus Monkey | - | ED50 | 0.13 mg/kg | [7] |

| DIO Mice | - | ED50 | - | [7] | |

| BMS-770767 | - | - | tmax (median) | 3-6 hours | [1] |

| - | - | Half-life (median) | 24 hours | [1] | |

| BMS-816336 | Preclinical Species | - | Oral Bioavailability (%F) | 20-72% | [8] |

Note: DIO refers to Diet-Induced Obese mice. Specific ED50 value for BMS-816336 in DIO mice was not available in the provided search results.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary to Bristol Myers Squibb. However, based on the available literature, the following sections outline the general methodologies typically employed for the characterization of selective 11β-HSD1 inhibitors.

In Vitro 11β-HSD1 Enzyme Inhibition Assay (Generalized Protocol)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the 11β-HSD1 enzyme.

Workflow:

Caption: Generalized workflow for in vitro 11β-HSD1 inhibition assay.

Methodology:

-

Enzyme Source: Recombinant human, mouse, or cynomolgus monkey 11β-HSD1 enzyme expressed in a suitable system (e.g., E. coli or insect cells).

-

Substrate: Cortisone (typically radiolabeled, e.g., [3H]-cortisone, or unlabeled).

-

Cofactor: NADPH.

-

Test Compound: this compound or other inhibitors at varying concentrations.

-

Incubation: The enzyme, substrate, cofactor, and test compound are incubated in a suitable buffer at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: The enzymatic reaction is stopped by adding a quenching solution (e.g., a strong organic solvent or a non-specific inhibitor like glycyrrhetinic acid).

-

Extraction: The product (cortisol) and remaining substrate are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Analysis: The amount of cortisol produced is quantified. If a radiolabeled substrate is used, scintillation counting can be employed. For unlabeled substrates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[9][10]

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Ex Vivo 11β-HSD1 Activity Assay in Tissues (Generalized Protocol)

This assay measures the 11β-HSD1 activity in tissue samples obtained from animals previously treated with an inhibitor.

Methodology:

-

Animal Dosing: Animals (e.g., DIO mice or cynomolgus monkeys) are orally dosed with the test compound (e.g., BMS-816336) at various concentrations.

-

Tissue Collection: At a specified time point after dosing, animals are euthanized, and target tissues (e.g., liver, adipose tissue) are collected.

-

Tissue Homogenization: The tissues are homogenized in a suitable buffer to prepare tissue lysates.

-

Enzyme Activity Assay: The 11β-HSD1 activity in the tissue lysates is measured by incubating them with cortisone (often radiolabeled) and NADPH.

-

Analysis: The conversion of cortisone to cortisol is quantified using methods similar to the in vitro assay (e.g., scintillation counting or LC-MS/MS).

-

Data Analysis: The 11β-HSD1 activity in the tissues of treated animals is compared to that in vehicle-treated control animals to determine the extent of in vivo target engagement and to calculate the effective dose (ED50).

Cell-Based 11β-HSD1 Inhibition Assay (Generalized Protocol)

This assay evaluates the ability of a compound to inhibit 11β-HSD1 activity in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line that endogenously expresses 11β-HSD1 (e.g., 3T3-L1 adipocytes) or a cell line engineered to overexpress the enzyme (e.g., HEK293 cells) is used.[11]

-

Compound Treatment: The cells are incubated with the test compound at various concentrations for a defined period.

-

Substrate Addition: Cortisone is added to the cell culture medium.

-

Incubation: The cells are incubated for a further period to allow for the conversion of cortisone to cortisol.

-

Sample Collection: The cell culture supernatant is collected.

-

Analysis: The concentration of cortisol in the supernatant is measured, typically by LC-MS/MS or ELISA.

-

Data Analysis: The IC50 value is determined by plotting the cortisol concentration against the inhibitor concentration.

11β-HSD1 Signaling Pathway and Regulation

The activity of 11β-HSD1 is tightly regulated by various factors, including hormones, cytokines, and cellular energy status. The enzyme is located in the lumen of the endoplasmic reticulum (ER), where its reductase activity is dependent on the supply of NADPH, which is primarily generated by hexose-6-phosphate dehydrogenase (H6PDH).[3][4]

Caption: Key regulators of 11β-HSD1 gene expression.

Pro-inflammatory cytokines like TNF-α and IL-1β have been shown to upregulate 11β-HSD1 expression, potentially linking inflammation to metabolic dysfunction.[12] This regulation is often mediated through transcription factors such as NF-κB and C/EBPβ.[12] Hypoxia has also been identified as a regulator of 11β-HSD1, with NF-κB mediating its induction and HIF-1α acting as a repressor.[12]

Clinical Development and Future Perspectives

BMS-816336 has undergone Phase 1 clinical trials in healthy male subjects to evaluate its safety, tolerability, and pharmacokinetics.[13][14] While the detailed results of these trials are not publicly available, the successful completion of these studies suggests a favorable safety profile. The preclinical data, demonstrating high potency, selectivity, and oral bioavailability, position this compound as a strong candidate for further development in the treatment of type 2 diabetes and other metabolic disorders.

The development of selective 11β-HSD1 inhibitors like this compound represents a targeted therapeutic approach to address the underlying mechanisms of metabolic disease. Future research will likely focus on demonstrating the efficacy of this compound in patient populations and further elucidating its long-term safety and metabolic benefits.

Conclusion

This compound is a highly potent and selective inhibitor of 11β-HSD1 with a promising preclinical profile. Its ability to modulate tissue-specific glucocorticoid levels offers a targeted approach for the treatment of metabolic diseases. The data summarized in this guide highlight the significant potential of this compound as a therapeutic agent. Further clinical investigation is warranted to fully establish its efficacy and safety in patients with type 2 diabetes and related metabolic disorders.

References

- 1. | BioWorld [bioworld.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Differential modulation of 3T3-L1 adipogenesis mediated by 11beta-hydroxysteroid dehydrogenase-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of 11β-HSD1 expression during adipose tissue expansion by hypoxia through different activities of NF-κB and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

The Role of (R)-BMS-816336 in Glucocorticoid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the role and mechanism of action of (R)-BMS-816336 within the context of glucocorticoid metabolism. This compound is an enantiomer of BMS-816336, a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The primary focus of this document is to detail the function of 11β-HSD1 in regulating intracellular glucocorticoid levels and to present the available quantitative data, experimental methodologies, and relevant biological pathways associated with the inhibition of this enzyme by the BMS-816336 series of compounds.

Introduction: Glucocorticoid Metabolism and the Therapeutic Target 11β-HSD1

Glucocorticoids, such as cortisol, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. The biological activity of glucocorticoids is not only determined by their circulating levels but also by their tissue-specific concentrations, which are finely controlled by intracellular enzymes.

Two key enzymes in this local regulation are the 11β-hydroxysteroid dehydrogenases:

-

11β-HSD1: This enzyme primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action within target tissues.[1][2][3] It is highly expressed in metabolically active tissues such as the liver, adipose tissue, and the brain.[3][4]

-

11β-HSD2: Conversely, this enzyme acts as a dehydrogenase, inactivating cortisol by converting it back to cortisone.

Dysregulation of 11β-HSD1 activity, leading to chronically elevated intracellular cortisol levels, has been implicated in the pathophysiology of various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes.[3][4] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions.

This compound and its Mechanism of Action

This compound is the (R)-enantiomer of the clinical candidate BMS-816336. The latter is a potent, orally active, and highly selective inhibitor of the 11β-HSD1 enzyme.[5][6][7] The primary mechanism of action of these compounds is to block the conversion of cortisone to cortisol within cells, thereby reducing local glucocorticoid exposure and mitigating the downstream effects of excessive glucocorticoid receptor activation.

The high selectivity of BMS-816336 for 11β-HSD1 over 11β-HSD2 is a critical feature, as non-selective inhibition could lead to undesirable side effects related to mineralocorticoid excess.[5][6][8]

Signaling Pathway

The signaling pathway affected by this compound and its more active counterpart is central to glucocorticoid action. By inhibiting 11β-HSD1, these compounds reduce the intracellular pool of active cortisol available to bind to the glucocorticoid receptor (GR). This, in turn, modulates the expression of glucocorticoid-responsive genes involved in metabolic processes.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its related compounds.

Table 1: In Vitro Potency (IC50) of this compound and Related Compounds against 11β-HSD1

| Compound | Species | IC50 (nM) | Reference |

| This compound | Human | 14.5 | [9] |

| Mouse | 50.3 | [9] | |

| Cynomolgus Monkey | 16 | [9] | |

| BMS-816336 | Human | 3.0 | [5][6][7][10] |

| HEK cells | 37.3 | [10] | |

| 3T3L1 cells | 28.6 | [10] | |

| (Rac)-BMS-816336 | Human | 10 | [8][11] |

| Mouse | 68 | [8][11] |

Table 2: In Vivo Efficacy (ED50) and Bioavailability of BMS-816336

| Parameter | Species | Value | Reference |

| ED50 | Cynomolgus Monkeys | 0.12 mg/kg | [7][10] |

| DIO Mice | 8.6 mg/kg | [10] | |

| Oral Bioavailability (%F) | Preclinical Species | 20 - 72% | [7][10] |

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, based on the literature for 11β-HSD1 inhibitors, the following are representative methodologies.

In Vitro 11β-HSD1 Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the 11β-HSD1 enzyme.

Objective: To calculate the IC50 value of the test compound.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Test compound (this compound) at various concentrations

-

Assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5, with 1 mM EDTA)

-

Stop solution (e.g., 0.5 mM glycyrrhetinic acid)

-

Detection reagents (e.g., cortisol-specific antibody for HTRF or LC-MS/MS for direct quantification)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cortisone, and NADPH.

-

Add the test compound at a range of concentrations to the wells of a microplate.

-

Initiate the reaction by adding the recombinant 11β-HSD1 enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 25-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of cortisol produced. This can be done using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value using a suitable nonlinear regression model.

Cell-Based 11β-HSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit 11β-HSD1 activity within a cellular context.

Objective: To determine the cellular potency (IC50) of the test compound.

Materials:

-

A suitable cell line expressing 11β-HSD1 (e.g., HEK-293 or 3T3-L1 cells).

-

Cell culture medium.

-

Cortisone.

-

Test compound at various concentrations.

Procedure:

-

Culture the cells to an appropriate confluency in a multi-well plate.

-

Replace the culture medium with a serum-free medium containing cortisone and the test compound at various concentrations.

-

Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C.

-

Collect the supernatant.

-

Quantify the concentration of cortisol in the supernatant using methods like ELISA or LC-MS/MS.

-

Calculate the IC50 value as described for the enzymatic assay.

Experimental Workflow Diagram

Conclusion

This compound, as part of the broader BMS-816336 program, represents a targeted approach to modulating glucocorticoid metabolism. By selectively inhibiting 11β-HSD1, these compounds have the potential to ameliorate the metabolic dysregulation associated with excessive local cortisol levels. The data presented herein underscore the potency and selectivity of this class of inhibitors. Further research and clinical evaluation will be necessary to fully elucidate the therapeutic utility of these compounds in treating conditions such as type 2 diabetes and metabolic syndrome. The experimental frameworks described provide a basis for the continued investigation and characterization of novel 11β-HSD1 inhibitors.

References

- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased in vivo regeneration of cortisol in adipose tissue in human obesity and effects of the 11beta-hydroxysteroid dehydrogenase type 1 inhibitor carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo activity of 11β-hydroxysteroid dehydrogenase type 1 in man: effects of prednisolone and chenodesoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. (Rac)-BMS-816336 | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]

(R)-BMS-816336: A Comprehensive Technical Guide to its Therapeutic Potential as a Selective 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid signaling in key metabolic tissues, including the liver, adipose tissue, and brain. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of various metabolic disorders, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of this compound, with a focus on its mechanism of action, preclinical data, and the experimental protocols used for its characterization.

Core Therapeutic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The primary therapeutic target of this compound is the 11β-HSD1 enzyme. This enzyme is responsible for the intracellular regeneration of active glucocorticoids, thereby amplifying their local effects.[1] Inhibition of 11β-HSD1 is a promising strategy for the treatment of conditions associated with glucocorticoid excess, such as type 2 diabetes and metabolic syndrome.[2][3][4]

Signaling Pathway

The inhibition of 11β-HSD1 by this compound directly impacts the glucocorticoid signaling pathway. By blocking the conversion of cortisone to cortisol, the inhibitor reduces the intracellular concentration of active glucocorticoids available to bind to the glucocorticoid receptor (GR). This, in turn, modulates the expression of glucocorticoid-responsive genes involved in metabolism and inflammation.

References

- 1. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Clinical Candidate 2-((2S,6 S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (Journal Article) | OSTI.GOV [osti.gov]

- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Preclinical Profile of (R)-BMS-816336: An In-Depth Technical Review

(R)-BMS-816336 is a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. As the enantiomer of the clinical candidate BMS-816336, its preclinical evaluation has been of significant interest in the field of metabolic disease research. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its in vitro activity, and highlights the key experimental methodologies employed in its assessment.

Core Findings at a Glance

This compound has demonstrated potent and selective inhibition of 11β-HSD1 across multiple species. The majority of the detailed preclinical investigations, including extensive pharmacokinetic and in vivo efficacy studies, were conducted on its enantiomer, BMS-816336. However, the in vitro potency of this compound has been well-characterized and is detailed below.

Quantitative Data Summary

The inhibitory activity of this compound against 11β-HSD1 has been quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are presented in the following table.

| Target | Species | IC50 (nM) | Reference |

| 11β-HSD1 | Human | 14.5 | [1] |

| 11β-HSD1 | Mouse | 50.3 | [1] |

| 11β-HSD1 | Cynomolgus Monkey | 16 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme is responsible for the conversion of inactive cortisone to active cortisol (corticosterone in rodents) within cells, thereby amplifying local glucocorticoid action. By blocking this conversion, this compound reduces intracellular levels of active glucocorticoids, which are implicated in the pathophysiology of various metabolic disorders, including type 2 diabetes and obesity.

Figure 1: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not extensively published, the methodologies can be inferred from standard practices in the field and from the primary research on its parent compound, BMS-816336.

In Vitro 11β-HSD1 Enzyme Inhibition Assay

A common method to determine the in vitro potency of 11β-HSD1 inhibitors involves a cell-free enzymatic assay. The general workflow for such an assay is outlined below.

Figure 2: Generalized workflow for an in vitro 11β-HSD1 enzyme inhibition assay.

Key Components and Considerations:

-

Enzyme Source: Purified, recombinant 11β-HSD1 from the species of interest (human, mouse, cynomolgus monkey) is typically used.

-

Substrate and Cofactor: Cortisone serves as the natural substrate, and NADPH is the essential cofactor for the reductase activity of 11β-HSD1.

-

Detection Method: The amount of cortisol produced is quantified to determine the rate of reaction. Common detection methods include Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, or Homogeneous Time-Resolved Fluorescence (HTRF) for higher throughput screening.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies and Pharmacokinetics

Detailed in vivo efficacy and pharmacokinetic data for this compound are not publicly available. Preclinical in vivo research has largely focused on the clinical candidate, BMS-816336. These studies have shown that BMS-816336 is orally bioavailable in preclinical species.[2] An important finding is the in vivo interconversion between BMS-816336 and this compound, which occurs via a ketone intermediate through oxidation and reduction processes.[1] The plasma ratio of this compound to BMS-816336 has been observed to vary across different species.[1]

Conclusion

This compound is a potent in vitro inhibitor of 11β-HSD1 across multiple species. While comprehensive preclinical data for this specific enantiomer are limited, its characterization has been a key component in understanding the overall profile of its parent compound, BMS-816336. Further research would be necessary to fully elucidate the independent pharmacokinetic and in vivo efficacy profile of this compound. The information presented here provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of 11β-HSD1 inhibition.

References

Enantiomeric Specificity of (R)-BMS-816336: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the enantiomeric specificity of the novel 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BMS-816336. It highlights the stereoselective inhibition of 11β-HSD1 by the (S)-enantiomer, BMS-816336, in contrast to its (R)-enantiomer. This whitepaper summarizes the quantitative data on the inhibitory activities of both enantiomers and the racemic mixture, details the experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows. This comprehensive analysis is intended to inform researchers, scientists, and drug development professionals on the critical role of stereochemistry in the pharmacological activity of this compound class.

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol in key metabolic tissues. Dysregulation of 11β-HSD1 activity has been implicated in a range of metabolic disorders, including type 2 diabetes and obesity, making it a compelling therapeutic target. BMS-816336 has emerged as a potent and selective inhibitor of 11β-HSD1.[1][2][3] As with many chiral molecules, the biological activity of BMS-816336 is highly dependent on its stereochemistry. This whitepaper focuses on the enantiomeric specificity of BMS-816336, providing a detailed comparison of the pharmacological profiles of its (R) and (S) enantiomers.

Data Presentation: Inhibitory Activity of BMS-816336 Enantiomers

The inhibitory potency of the (R)- and (S)-enantiomers of BMS-816336, as well as the racemic mixture, has been evaluated against human and mouse 11β-HSD1. The data clearly demonstrates a significant stereoselective preference for the (S)-enantiomer.

| Compound | Target Species | IC50 (nM)[1][2][4][5][6] |

| (S)-BMS-816336 | Human | 3.0 |

| Mouse | - | |

| Cynomolgus Monkey | - | |

| (R)-BMS-816336 | Human | 14.5 |

| Mouse | 50.3 | |

| Cynomolgus Monkey | 16.0 | |

| (Rac)-BMS-816336 | Human | 10 |

| Mouse | 68 |

Table 1: Comparative Inhibitory Activity (IC50) of BMS-816336 Enantiomers and Racemate against 11β-HSD1.

Experimental Protocols

The determination of the inhibitory activity of BMS-816336 enantiomers relies on robust in vitro assays. The following section details a generalized protocol for the 11β-HSD1 inhibition assay based on commonly used methodologies.

11β-HSD1 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the conversion of a substrate by the 11β-HSD1 enzyme.

Objective: To determine the IC50 value of test compounds against 11β-HSD1.

Materials:

-

Recombinant human or mouse 11β-HSD1 enzyme

-

Substrate: Cortisone or a suitable surrogate

-

Cofactor: NADPH

-

Test compounds: this compound, (S)-BMS-816336, (Rac)-BMS-816336

-

Assay buffer (e.g., Tris-HCl with EDTA and NaCl)

-

Detection reagents for quantifying cortisol or the converted substrate

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, NADPH, and the test compound dilution.

-

Enzyme Addition: Add the 11β-HSD1 enzyme to each well to initiate the reaction.

-

Substrate Addition: Add the substrate (e.g., cortisone) to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable stop solution.

-

Detection: Quantify the amount of product (e.g., cortisol) formed using a suitable detection method, such as fluorescence, luminescence, or mass spectrometry.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for 11β-HSD1 Inhibition Assay:

Caption: Workflow of the in vitro 11β-HSD1 inhibition assay.

Signaling Pathway and Enantiomeric Interconversion

11β-HSD1 Signaling Pathway

11β-HSD1 plays a crucial role in the glucocorticoid signaling pathway. By converting inactive cortisone to active cortisol, it increases the local concentration of cortisol, which can then bind to the glucocorticoid receptor (GR) and modulate gene expression. Inhibition of 11β-HSD1, as achieved by (S)-BMS-816336, reduces the production of active cortisol, thereby attenuating glucocorticoid signaling.

Caption: Simplified 11β-HSD1 signaling pathway and point of inhibition.

In Vivo Enantiomeric Interconversion

An important consideration in the development of chiral drugs is their potential for in vivo interconversion. It has been noted that BMS-816336 enantiomers can undergo interconversion in vivo through an intermediate ketone metabolite. This process can potentially alter the overall pharmacological effect of administering a single enantiomer.

Caption: In vivo interconversion of BMS-816336 enantiomers.

Conclusion

The data presented in this whitepaper unequivocally demonstrates the pronounced enantiomeric specificity of BMS-816336 as an inhibitor of 11β-HSD1. The (S)-enantiomer is significantly more potent than the (R)-enantiomer, highlighting the critical importance of stereochemistry in the design and development of effective 11β-HSD1 inhibitors. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers in this field. Further investigation into the in vivo interconversion of these enantiomers is warranted to fully comprehend their pharmacokinetic and pharmacodynamic profiles. This detailed understanding is essential for the continued development of this and other chiral inhibitors for metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]